molecular formula C10H5F2NO2S B1369863 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid CAS No. 262589-15-1

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Cat. No. B1369863
CAS RN: 262589-15-1
M. Wt: 241.22 g/mol
InChI Key: OBLNKILQDNAOEV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid and its derivatives involves various chemical reactions. For instance, the reaction of 2-phenylthiazol-4-ethylamines with 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride produces the corresponding 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides . Another method involves the treatment of a compound with thiosemicarbazide to yield the thiosemicarbazone moiety, which, when heated with phenacyl bromide, produces the thiazole derivative .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazole derivatives, including 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, can undergo various chemical reactions. For example, substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be determined using various analytical techniques. For instance, the molecular weight of the compound is 241.214 Da . Other properties such as solubility, boiling point, and specific gravity can be determined using appropriate methods .

Scientific Research Applications

Medicine: Antibacterial Agents

This compound has been explored for its potential in creating new antibacterial agents. The thiazole ring, when incorporated into certain structures, can enhance the antibacterial properties, potentially overcoming bacterial efflux mechanisms . This is crucial in the fight against antibiotic-resistant bacteria.

Material Science: Fluorinated Biaryl Derivatives

The compound serves as a precursor for the production of fluorinated biaryl derivatives through Suzuki cross-coupling reactions. These derivatives are valuable in material science for creating advanced materials with specific electronic and optical properties.

Analytical Chemistry: Chemical Synthesis

“2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid” is used in chemical synthesis as a building block. It can react with various reagents, leading to a wide range of products useful in analytical methods and material characterization .

Biochemistry: Study of Efflux Mechanisms

In biochemistry, the compound’s derivatives have been used to study bacterial efflux mechanisms, which are a key factor in antibiotic resistance . Understanding these mechanisms is vital for developing new strategies to combat drug-resistant infections.

Future Directions

The future directions for the study of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and to develop them into potential therapeutic agents .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNKILQDNAOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593013
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

CAS RN

262589-15-1
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

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